molecular formula C11H15NO5 B13793482 (S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid

(S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid

Cat. No.: B13793482
M. Wt: 241.24 g/mol
InChI Key: SWBITFSIZYXJEV-QMMMGPOBSA-N
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Description

(S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid is a compound that features a furan ring substituted with an acetic acid moiety and a tert-butoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the furan ring and the acetic acid moiety. One common method involves the use of Boc-protected amino acids as starting materials, which are then subjected to cyclization reactions to form the furan ring. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acetic acid moiety can be reduced to form alcohols or aldehydes.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the acetic acid moiety may produce alcohols or aldehydes .

Scientific Research Applications

(S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of (S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-Tert-butoxycarbonylamino-furan-2-YL-acetic acid include:

Uniqueness

This compound is unique due to its combination of a furan ring, an acetic acid moiety, and a Boc-protected amino group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for diverse applications in research and industry .

Properties

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

(2S)-2-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-8(9(13)14)7-5-4-6-16-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

SWBITFSIZYXJEV-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CO1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CO1)C(=O)O

Origin of Product

United States

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